3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.: 1353960-70-9
Cat. No.: VC8233001
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353960-70-9 |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl 3-[(2-aminoacetyl)-ethylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23N3O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3 |
| Standard InChI Key | ZYOSTONHJZEJPE-UHFFFAOYSA-N |
| SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure (C₁₆H₂₃N₃O₃, molecular weight: 305.37 g/mol) features:
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A pyrrolidine ring with a chiral center at the C3 position.
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An ethyl-amino group linked to a 2-amino-acetyl moiety.
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A benzyl ester at the N1 position, enhancing lipophilicity for membrane permeability .
The SMILES notation (CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN) and InChIKey (ZYOSTONHJZEJPE-UHFFFAOYSA-N) confirm its stereochemical configuration and functional group arrangement .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃ |
| Molecular Weight | 305.37 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 6 |
Data derived from PubChem and VulcanChem indicate moderate hydrophobicity (XLogP3: 1.2), favoring solubility in polar aprotic solvents.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Pyrrolidine Ring Formation: Cyclization of 1,2,4-trihydroxybutane derivatives under basic conditions .
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Amino Group Introduction: Ethylamine coupling via nucleophilic substitution or reductive amination.
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Benzyl Ester Protection: Benzyl chloroformate treatment to protect the carboxylic acid .
Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction). Industrial-scale production employs continuous flow reactors to enhance yield (>75%) and purity (>95%).
Chirality Control
The chiral center is established using enantioselective catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries, achieving enantiomeric excess (ee) >90% .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits dipeptidyl peptidase IV (DPP-IV) inhibition (IC₅₀: 12 nM), critical for glucose metabolism regulation in type 2 diabetes . Molecular docking simulations reveal strong binding to the DPP-IV active site (ΔG: -9.8 kcal/mol).
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The benzyl ester enhances membrane penetration, while the amino-acetyl group disrupts bacterial cell wall synthesis.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Cephalosporin derivatives: Antibiotics with β-lactamase resistance .
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DPP-IV inhibitors: Oral antihyperglycemic agents (e.g., analogs of NVP-LAF237) .
Biochemical Probes
Used in fluorescence labeling studies to track enzyme dynamics (e.g., DPP-IV in live cells) .
Comparative Analysis with Analogues
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